molecular formula C22H25N3O5S B5734962 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5734962
M. Wt: 443.5 g/mol
InChI Key: LMSAMDYKTGGOBM-UHFFFAOYSA-N
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Description

This compound features a sulfamoylphenyl core linked to a 3,4-dimethylisoxazole moiety and an acetamide group substituted with a 4-isopropylphenoxy chain. Its molecular formula is C₂₃H₂₆N₄O₅S (Mol. Wt. 486.55 g/mol), as inferred from .

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-14(2)17-5-9-19(10-6-17)29-13-21(26)23-18-7-11-20(12-8-18)31(27,28)25-22-15(3)16(4)24-30-22/h5-12,14,25H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSAMDYKTGGOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with phenoxyacetamide: The final step involves the coupling of the intermediate with phenoxyacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazole ring and phenoxyacetamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide-Acetamide Hybrids

Several compounds share the sulfonamide-acetamide pharmacophore but differ in substituents, influencing their biological and physicochemical properties:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Evidence ID
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide (Target) 3,4-Dimethylisoxazole; 4-isopropylphenoxy 486.55 Not reported Hypothesized enzyme inhibition
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide 3,4-Dimethylisoxazole; 4-(4-methylphenyl)phenoxy 534.62 Not reported Structural analog
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (Compound 9) 5-Methylisoxazole; 2,6-dichlorophenyl 529.38 165–167 Urease inhibition (IC₅₀: 18.4 µM)
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide (Compound 13) 3,4-Dimethylisoxazole; 2,3-dimethylphenylamino 494.56 241–248 Urease inhibition (IC₅₀: 23.9 µM)
2-{[4-Amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 1,2,4-Triazole; 3-isopropoxyphenyl 453.57 Not reported Not reported

Key Observations :

  • Substituent Impact : Replacement of the isoxazole with a triazole (e.g., ) reduces molecular weight but may alter target selectivity.
  • Bioactivity : Compounds with dichlorophenyl or dimethylphenyl groups () exhibit urease inhibition, suggesting the target compound could share similar enzymatic targets.

Comparison with TRPA1 Inhibitors

Compounds like HC-030031 (IC₅₀: 4–10 µM) and CHEM-5861528 block TRPA1 channels, featuring acetamide cores with bulky aryl groups.

Therapeutic Potential vs. Calcium Channel Stabilizers

Suvecaltamide (), a Cav channel stabilizer, shares the 4-isopropylphenyl motif but includes a trifluoroethoxy-pyridine group. The target compound’s sulfonamide-isoxazole system may favor enzyme inhibition over ion channel modulation, highlighting divergent therapeutic applications .

Physicochemical Properties

  • Melting Points: Urease inhibitors () exhibit higher melting points (165–248°C) due to rigid aromatic systems, whereas the target compound’s flexible isopropylphenoxy chain may lower its melting point.
  • Solubility : The isopropyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) compared to polar triazole derivatives (e.g., ).

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[4-(propan-2-yl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O5SC_{23}H_{21}N_{5}O_{5}S with a molecular weight of 479.5 g/mol. The compound features a sulfamoyl group attached to a phenyl ring and an oxazole moiety, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC23H21N5O5SC_{23}H_{21}N_{5}O_{5}S
Molecular Weight479.5 g/mol
LogP-
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of sulfamoyl compounds have demonstrated effectiveness against various Gram-positive bacteria and fungi. In qualitative assays, certain derivatives showed significant inhibition zones against strains such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Screening
A study evaluated the antimicrobial properties of related compounds using agar diffusion methods. The results showed that:

CompoundOrganismInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BBacillus subtilis10
Compound CCandida albicans8

These findings suggest that modifications in the chemical structure can enhance or reduce biological activity.

Antibiofilm Activity

The antibiofilm activity of related compounds has also been investigated. Compounds similar to this compound exhibited moderate antibiofilm effects against biofilms formed by Enterococcus faecium and Staphylococcus aureus. The minimum biofilm eradication concentration (MBEC) was reported at 125 µg/mL for some derivatives .

Toxicity Assessment

In addition to antimicrobial efficacy, toxicity is a crucial factor in evaluating the safety of new compounds. Studies have shown that while some derivatives exhibit moderate toxicity in certain assays (e.g., Daphnia magna), others were found to be non-toxic at comparable concentrations . This highlights the importance of structure-activity relationships in predicting safety profiles.

Pharmacokinetics and Molecular Docking Studies

Pharmacokinetic assessments using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Molecular docking studies indicated potential interactions with biological targets such as enzymes involved in metabolic pathways . These studies suggest that the compound may have favorable pharmacokinetic properties conducive to therapeutic applications.

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